molecular formula C17H20ClNO B4679867 4-(2-biphenylyloxy)piperidine hydrochloride CAS No. 1050509-66-4

4-(2-biphenylyloxy)piperidine hydrochloride

Cat. No. B4679867
CAS RN: 1050509-66-4
M. Wt: 289.8 g/mol
InChI Key: SJNFAXOVFLIRFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of piperidine derivatives often involves multi-step reactions, including substitution reactions, and can be tailored for specific functional group introductions. For instance, synthesis methods for related compounds involve reactions such as one-pot three-component reactions, which could be relevant for synthesizing 4-(2-biphenylyloxy)piperidine hydrochloride by modifying the reactants and conditions to introduce the biphenylyloxy group appropriately (Khan et al., 2013).

Molecular Structure Analysis

Molecular structure analysis, particularly X-ray crystallography, provides detailed insights into the geometry, conformation, and electron distribution of piperidine derivatives. Studies have characterized structures by determining the crystal and molecular structure, revealing configurations such as chair conformations of the piperidine ring, which are crucial for understanding the chemical behavior and reactivity of these compounds (Szafran et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives can include substitutions and transformations critical for functionalizing the molecule or altering its physical and chemical properties. The reactivity of such compounds under various conditions can reveal pathways for further modifications or applications in synthesis and pharmaceutical development.

Physical Properties Analysis

The physical properties of piperidine derivatives, including solubility, melting point, and stability, are influenced by their molecular structure and substituents. Analyzing these properties involves techniques like thermogravimetric analysis, which assesses stability over temperature ranges, and powder FTIR spectra for identifying functional groups (Karthik et al., 2021).

Safety and Hazards

Piperidine hydrochloride is classified as a toxic solid, organic, N.O.S . It is a corrosive substance and can cause severe burns and eye damage . The vapors of piperidine can cause respiratory irritation . Therefore, when working with piperidine, it’s essential to use appropriate personal protective equipment, including gloves and eye protection .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions of 4-(2-biphenylyloxy)piperidine hydrochloride could involve further exploration of its therapeutic potential and the development of more efficient synthesis methods.

properties

IUPAC Name

4-(2-phenylphenoxy)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-2-6-14(7-3-1)16-8-4-5-9-17(16)19-15-10-12-18-13-11-15;/h1-9,15,18H,10-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNFAXOVFLIRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1050509-66-4
Record name Piperidine, 4-([1,1′-biphenyl]-2-yloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050509-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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